molecular formula C4H5ClN4 B1598890 2-Chloropyrimidine-4,6-diamine CAS No. 53557-61-2

2-Chloropyrimidine-4,6-diamine

Cat. No.: B1598890
CAS No.: 53557-61-2
M. Wt: 144.56 g/mol
InChI Key: LLMVVTRTVIMYAG-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,6-diamine is an organic compound with the molecular formula C4H5ClN4 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloropyrimidine-4,6-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process begins with the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated using an organic solvent .

Industrial Production Methods: In industrial settings, the preparation method is optimized for higher yields and cost-effectiveness. The use of alcohols to quench phosphorus oxychloride makes the process safer and more efficient. The addition of a dispersing agent with lower polarity helps in the separation of the product, achieving a recovery rate of over 70% .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrimidine-4,6-diamine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, such as phenyllithium, are commonly used for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Major Products: The major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Comparison with Similar Compounds

  • 2,4-Diamino-6-chloropyrimidine
  • 2,4-Dichloropyrimidine
  • 2-Amino-4,6-dichloropyrimidine

Comparison: 2-Chloropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-diamino-6-chloropyrimidine, it has a different reactivity profile, making it suitable for different applications. The presence of the chlorine atom at the 2-position enhances its electron-deficient character, making it more reactive towards nucleophiles .

Properties

IUPAC Name

2-chloropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVVTRTVIMYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406218
Record name 2-chloropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53557-61-2
Record name 2-chloropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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